Structural Differentiation: N-Acetyl Substituent Versus Oxolane-2-Carbonyl Analog
The target compound (CAS 2640899-04-1) bears an N-acetyl group (ethanone) on the piperazine ring, whereas the closest commercially cataloged analog, 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine (CAS 2640946-12-7), carries a bulkier oxolane-2-carbonyl substituent . The molecular weight difference is 56.04 g/mol (274.36 vs. 330.40 g/mol), and the acetyl analog has a lower calculated complexity rating (350 vs. 448), indicating reduced steric bulk and fewer rotatable bonds . In piperazinyl-pyrimidine CCR4 antagonist series, modifications at the piperazine N-acyl position have been shown to directly modulate receptor binding affinity and chemotaxis inhibition potency [1].
| Evidence Dimension | Molecular weight and steric bulk at piperazine N-acyl position |
|---|---|
| Target Compound Data | MW = 274.36 g/mol; acetyl substituent; complexity rating = 350 |
| Comparator Or Baseline | MW = 330.40 g/mol; oxolane-2-carbonyl substituent; complexity rating = 448 |
| Quantified Difference | ΔMW = 56.04 g/mol; ΔComplexity = 98; reduced steric profile |
| Conditions | In silico physicochemical comparison based on vendor-reported canonical SMILES and molecular descriptors |
Why This Matters
The reduced steric bulk of the acetyl substituent may confer superior passive permeability and target binding kinetics, which are critical decision factors when selecting a lead-like chemical probe for early-stage drug discovery campaigns.
- [1] Academy of Military Medical Sciences P.L.A. China. Piperazinyl pyrimidine derivatives, preparation method and use thereof. U.S. Patent 9,493,453 B2, issued November 15, 2016. See Examples 1–48 for SAR at piperazine N-substituent. View Source
